(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione
Overview
Description
PNU-159682 is a highly potent anthracycline derivative known for its significant cytotoxicity. It is a major metabolite of nemorubicin and is thousands of times more cytotoxic than doxorubicin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PNU-159682 involves the bioactivation of nemorubicin. Nemorubicin undergoes metabolic transformation in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4/5 . This process results in the formation of PNU-159682, which retains the anthracycline core structure but with enhanced cytotoxic properties.
Industrial Production Methods
Industrial production of PNU-159682 is typically achieved through the large-scale synthesis of nemorubicin, followed by its metabolic conversion using liver microsomes or recombinant enzymes. The process involves optimizing reaction conditions to maximize yield and purity, ensuring the efficient production of PNU-159682 for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
PNU-159682 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that contribute to its cytotoxicity.
Reduction: Reduction reactions can modify the anthracycline core, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its therapeutic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including amines and thiols, can be used under mild conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include modified anthracycline derivatives with varying degrees of cytotoxicity and therapeutic potential .
Scientific Research Applications
PNU-159682 has several scientific research applications, including:
Chemistry: Used as a model compound to study anthracycline derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes, including DNA damage and cell cycle arrest.
Medicine: Explored as a potent cytotoxic agent in the development of ADCs for cancer therapy.
Industry: Utilized in the pharmaceutical industry for the development of novel cancer therapeutics.
Mechanism of Action
PNU-159682 exerts its effects primarily through the induction of DNA damage. It intercalates between DNA base pairs, disrupting the DNA structure and inhibiting DNA synthesis. This leads to cell cycle arrest, particularly in the S-phase, and ultimately induces apoptosis . The compound also triggers immunogenic cell death, stimulating anti-tumor immunity .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: Another anthracycline with similar DNA intercalating properties but significantly less cytotoxic than PNU-159682.
Cisplatin: A DNA-targeting compound with a different mechanism of action, primarily forming DNA crosslinks.
Nemorubicin: The parent compound of PNU-159682, less potent but still used in cancer therapy.
Uniqueness of PNU-159682
PNU-159682 is unique due to its exceptionally high cytotoxicity and ability to induce immunogenic cell death. Unlike doxorubicin, which primarily causes cell cycle arrest in the G2/M-phase, PNU-159682 arrests cells in the S-phase and has a broader spectrum of activity against various cancer types .
Properties
IUPAC Name |
(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO13/c1-13-29-16(33-7-8-43-31(42-3)30(33)46-29)9-20(44-13)45-18-11-32(40,19(35)12-34)10-15-22(18)28(39)24-23(26(15)37)25(36)14-5-4-6-17(41-2)21(14)27(24)38/h4-6,13,16,18,20,29-31,34,37,39-40H,7-12H2,1-3H3/t13-,16-,18-,20-,29+,30+,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLURUCSFDHKXFR-WWMWMSKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N7CCOC(C7O2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N7CCO[C@@H]([C@H]7O2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202350-68-3 | |
Record name | PNU-159682 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202350683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PNU-159682 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ5A9ZNT7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.